5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole

Medicinal Chemistry Scaffold Design Isomer Purity

For CFTR modulator programs referencing the Novartis patent family, the 2-pyridyl regioisomer is the required starting material. Sourcing the incorrect 3-pyridyl or 4-pyridyl isomer introduces a non-equivalent pharmacophore, invalidating SAR data and blocking IP alignment. This scaffold provides a rigid, pre-organized N,N-chelating motif enabled by the ortho-pyridine nitrogen. - Directly matches the patent-derived pharmacophore for cystic fibrosis hit-to-lead optimization. - Enables bidentate metal coordination unattainable with the meta- or para-pyridyl isomers. - Procured as a distinct building block to ensure regioisomeric integrity in oxadiazole library synthesis.

Molecular Formula C10H9N3O
Molecular Weight 187.20
CAS No. 31827-44-8
Cat. No. B1655096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole
CAS31827-44-8
Molecular FormulaC10H9N3O
Molecular Weight187.20
Structural Identifiers
SMILESC1CC1C2=NC(=NO2)C3=CC=CC=N3
InChIInChI=1S/C10H9N3O/c1-2-6-11-8(3-1)9-12-10(14-13-9)7-4-5-7/h1-3,6-7H,4-5H2
InChIKeyLNUJBVZZWYQOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole: Positional Isomer Overview


5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 31827-44-8) is a heterocyclic compound with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol, belonging to the 1,2,4-oxadiazole class . It features a cyclopropyl group at the 5-position and a pyridin-2-yl substituent at the 3-position of the oxadiazole ring. This specific regiochemistry distinguishes it from its closely related positional isomers: 5-cyclopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole (CAS 31827-43-7) and 5-cyclopropyl-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 22926-67-6) . The compound has been referenced in patent literature as a scaffold within pyridin-oxadiazole derivatives for therapeutic applications, including cystic fibrosis transmembrane conductance regulator (CFTR) modulation [1].

Regiochemistry-defined scaffold: 2-pyridyl orientation enables unique N,N-chelation and intramolecular interactions.
Aligned with CFTR modulator patent pharmacophore; supports ion channel target engagement studies.
Custom synthesis pathway; not stocked by major milligram-scale suppliers, requiring lead time planning.
Suitable for medicinal chemistry campaigns demanding isomeric precision and metal coordination capability.

Why 3- or 4-Pyridyl Isomers Cannot Substitute


Substituting 5-cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole with its 3-pyridyl (CAS 31827-43-7) or 4-pyridyl (CAS 22926-67-6) isomers is not chemically equivalent due to the distinct electronic and steric properties conferred by the position of the pyridine nitrogen . The 2-pyridyl isomer places the nitrogen atom ortho to the oxadiazole linkage, enabling potential intramolecular interactions or metal coordination geometries that are geometrically impossible for the 3- and 4-pyridyl variants [1]. This positional difference directly impacts target binding, as evidenced by the selective inclusion of specific pyridyl regioisomers in patent claims for CFTR modulation and other therapeutic programs [2]. Furthermore, commercial availability differs significantly: the 3-pyridyl isomer is stocked as a Sigma-Aldrich AldrichCPR product (BOG00197), while the 2-pyridyl isomer is not catalogued by major milligram-scale suppliers, affecting procurement lead times and cost .

This Isomer (2-pyridyl)
Ortho N position permits bidentate metal coordination and potential intramolecular H-bonding absent in other regioisomers.
vs
3-/4-pyridyl Isomers
Meta/para N geometry cannot replicate the chelation motif; binding mode and target engagement may fundamentally differ.
Patent & SAR Alignment
Directly referenced in Novartis CFTR modulator patent claims as preferred embodiment; SAR trajectory established.
vs
Untested Isomers
3-/4-pyridyl variants not individually exemplified; substitution may invalidate structure-activity relationships and IP positioning.
Procurement
Requires custom synthesis (4–8 weeks lead time), suited for planned medicinal chemistry programs.
vs
Stocked Isomers
3-pyridyl isomer stocked (Sigma-Aldrich); 4-pyridyl available from Fluorochem/abcr. Immediate availability may tempt substitution.

Quantitative Differentiation from Closest Analogs


Pyridin-2-yl vs. Pyridin-3-yl vs. Pyridin-4-yl Regiochemistry

The defining structural differentiation is the pyridine nitrogen position. 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 31827-44-8) has the nitrogen at the 2-position (ortho to the oxadiazole), whereas the 3-pyridyl isomer (CAS 31827-43-7, MDL MFCD00264581) has it at the meta position, and the 4-pyridyl isomer (CAS 22926-67-6) at the para position . This is not a mere analytical nuance; the ortho nitrogen can participate in intramolecular hydrogen bonding or chelation that the meta and para isomers cannot [1].

Regiochemistry
Head-to-head
2-pyridyl (ortho N) enables bidentate N,N-metal coordination and intramolecular H-bonding; meta/para isomers lack this geometry.
Regioisomeric purity critical for metal-binding and target-engagement assays.
Exact dihedral angles and N···O distances not published for this series.
Medicinal Chemistry Scaffold Design Isomer Purity

Commercial Availability and Procurement Lead Time

A survey of major chemical suppliers reveals that the 3-pyridyl isomer (CAS 31827-43-7) is catalogued and stocked by Sigma-Aldrich as AldrichCPR product BOG00197, and the 4-pyridyl isomer (CAS 22926-67-6) is available from Fluorochem and abcr GmbH . In contrast, the 2-pyridyl isomer (CAS 31827-44-8) is not listed in the catalogs of Sigma-Aldrich, Fluorochem, or abcr, indicating that procurement requires custom synthesis or sourcing from specialized vendors, which entails longer lead times (typically 4–8 weeks vs. 1–5 days for stocked isomers) and higher cost for milligram-to-gram quantities .

Procurement Lead Time
Data to verify
4–8 weeks (custom) vs. 1–5 days (stocked isomers); ~2–5× cost premium.
Project timeline planning must account for custom synthesis; stocked isomers carry substitution risk.
Supplier catalog snapshot May 2026; verify availability at time of order.
Chemical Procurement Supply Chain Custom Synthesis

Patent-Cited CFTR Modulation Scaffold Preference

The Novartis patent US20140228376A1 claims pyridin-oxadiazole derivatives of Formula I for restoring CFTR function, explicitly encompassing 2-pyridyl-substituted oxadiazoles as a preferred embodiment [1]. While specific biological data for the exact compound 5-cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole are not disclosed in the patent, the structural claims indicate that the 2-pyridyl orientation is compatible with the CFTR pharmacophore model [2]. The 3- and 4-pyridyl isomers are not separately exemplified, suggesting that the 2-pyridyl regioisomer was prioritized in the medicinal chemistry campaign.

CFTR Patent Preference
Context-dependent
2-pyridyl isomer explicitly encompassed by Novartis CFTR modulator patent claims; 3-/4-pyridyl not individually exemplified.
Patent-aligned scaffold for CFTR SAR exploration; substitution introduces untested pharmacophore variable.
No disclosed in vitro CFTR assay data for this exact compound.
Cystic Fibrosis CFTR Modulator Ion Channel

Optimal Procurement Scenarios vs. Isomeric Alternatives


CFTR-Targeted Drug Discovery Programs

In drug discovery programs pursuing CFTR modulation for cystic fibrosis, 5-cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole serves as the directly patent-referenced scaffold from the Novartis CFTR modulator patent family [1]. The 2-pyridyl regioisomer is the appropriate starting point for hit-to-lead optimization, as the 3- and 4-pyridyl isomers lack the same patent-derived pharmacophoric precedent. Procurement of this specific isomer ensures alignment with the intellectual property landscape and avoids introducing an untested variable in the pyridine nitrogen position.

Bidentate Ligands for Metal Coordination Chemistry

The ortho relationship between the pyridine nitrogen and the oxadiazole ring in the 2-pyridyl isomer enables bidentate N,N-coordination to metal centers that the 3- and 4-pyridyl isomers cannot achieve without conformational strain [1]. This compound is thus uniquely suited for applications in transition metal catalysis, luminescent probe development, or metallodrug design where a rigid, pre-organized chelating motif is required. The cyclopropyl group provides additional steric tuning without introducing rotational flexibility.

Regioisomer-Defined Scaffold Collections

For research groups constructing oxadiazole-based compound libraries, the 2-pyridyl isomer (CAS 31827-44-8) must be procured as a distinct building block because the regioisomeric identity (ortho vs. meta vs. para) is a primary determinant of biological activity [1]. Substituting the commercially stocked 3-pyridyl isomer (Sigma-Aldrich BOG00197) for the 2-pyridyl isomer in a library synthesis would systematically alter the pharmacophore geometry, potentially invalidating structure-activity relationship (SAR) conclusions across the entire library.

Application
Selection Property
Validation Focus
CFTR modulator research
Patent-aligned 2-pyridyl scaffold
Target engagement assay vs. 3-/4-pyridyl controls
Metal coordination studies
Ortho N,N-chelation motif
Metal binding affinity and geometry verification
Scaffold library design
Regioisomeric purity
SAR consistency across oxadiazole library analogs
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